molecular formula C29H36N4O3 B3008539 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 946243-45-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B3008539
CAS No.: 946243-45-4
M. Wt: 488.632
InChI Key: ZGSQYONSXZGDEV-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring three distinct moieties:

  • A dimethylaminophenyl group at the central ethyl chain, which may enhance solubility and modulate receptor interactions due to its basicity.
  • A phenylpiperazine group, commonly associated with affinity for neurotransmitter receptors (e.g., dopamine, serotonin).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-31(2)24-14-12-23(13-15-24)28(33-18-16-32(17-19-33)25-8-5-4-6-9-25)21-30-29(34)22-36-27-11-7-10-26(20-27)35-3/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQYONSXZGDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural arrangement that includes a dimethylamino group, a piperazine moiety, and a methoxyphenoxy acetamide group, suggesting possible interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N2O2C_{24}H_{30}N_{2}O_{2}. The presence of multiple functional groups indicates its potential for diverse biological interactions. The structural characteristics can be summarized as follows:

FeatureDescription
Dimethylamino GroupPotential interaction with neurotransmitter receptors
Piperazine RingKnown for modulating serotonin and dopamine pathways
Methoxyphenoxy AcetamideMay enhance solubility and bioavailability

Pharmacological Mechanisms

Research indicates that compounds with similar structural features often exhibit significant biological activities. Specifically, this compound may act as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which are crucial in pain management and neuropsychiatric disorders.

The compound's potential to modulate neurotransmitter release suggests therapeutic applications in conditions such as depression, anxiety, and chronic pain management. Its dual-targeting ability differentiates it from other compounds that typically focus on single receptor types.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can exhibit antitumor activity. For instance, derivatives containing the piperazine ring have been tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Anticancer Activity

A study focusing on the synthesis of related compounds revealed significant antitumor activity against melanoma cell lines (GI50 = 3.3×1083.3\times 10^{-8} M) . This highlights the potential of piperazine-containing compounds in cancer therapy.

Anticonvulsant Activity

Another investigation into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their anticonvulsant properties in animal models. The most potent derivatives showed efficacy in maximal electroshock (MES) tests, indicating their potential utility in epilepsy treatment .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperazine moiety significantly impact biological activity. For example, replacing the phenylpiperazine fragment with benzylpiperazine reduced anticonvulsant efficacy, suggesting that specific structural features are critical for maintaining activity .

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, including receptors and enzymes, which may lead to the development of new drugs.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties by modulating serotonin receptors. The phenylpiperazine component is crucial for this activity, suggesting that this compound may have similar effects.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its potential role in modulating dopaminergic and serotonergic pathways could be significant in developing treatments for conditions like depression and anxiety.

Case Study: Receptor Binding Studies

Studies have shown that related compounds bind effectively to serotonin receptors, indicating that this compound may also exhibit similar binding affinities. This suggests its potential as a lead compound for further development in neuropharmacology.

Cancer Research

The unique structure of this compound may allow it to act as an anticancer agent. Preliminary studies suggest that compounds with similar frameworks can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxicity against various cancer cell lines, making them candidates for further exploration as anticancer agents.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : The synthesis begins with the preparation of 4-dimethylaminophenyl and 4-phenylpiperazine intermediates.
  • Coupling Reactions : These intermediates are coupled under specific conditions to yield the final product.
  • Purification : Techniques such as crystallization and chromatography are employed to isolate the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, piperazine modifications, or acetamide linkages. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Variations vs. Target Compound Molecular Weight Key Structural Features Evidence ID
Target Compound ~563.1* 3-methoxyphenoxy, dimethylaminophenyl, phenylpiperazine
2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide 4-chlorophenoxy replaces 3-methoxyphenoxy ~567.5 Increased lipophilicity due to Cl; potential altered receptor binding
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide 4-methoxyphenyl replaces dimethylaminophenyl; methylpiperazine replaces phenylpiperazine ~498.0 Reduced basicity; simplified piperazine may affect CNS penetration
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide Lacks ethyl linker and phenoxy group; 2,3-dimethylphenyl acetamide ~335.4 Simplified structure; likely lower receptor selectivity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Sulfonylpiperazine replaces phenylpiperazine; 4-fluorophenyl acetamide ~415.5 Increased polarity due to sulfonyl group; potential for different pharmacokinetics
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole-phenyl acetamide; 4-methoxyphenylpiperazine ~486.6 Enhanced aromatic stacking potential; possible kinase or protease inhibition activity

*Estimated based on structural formula.

Key Research Findings and Implications

  • Phenoxy Substituent Effects: The 3-methoxyphenoxy group in the target compound (vs. 4-chlorophenoxy in ) offers a balance of moderate lipophilicity and hydrogen-bonding capacity. Chlorine substituents (as in ) typically increase lipophilicity and metabolic stability but may reduce solubility. In , analogs with hydroxyl or nitro groups (e.g., 9c, 9e) exhibited varied solubility and permeability profiles, suggesting that the target compound’s methoxy group optimizes membrane permeability while retaining moderate solubility .
  • Piperazine Modifications: Phenylpiperazine (target compound) is associated with receptor affinity, while sulfonylpiperazine () introduces polarity, likely reducing blood-brain barrier penetration.
  • Central Ethyl Linker and Aromatic Groups: The dimethylaminophenyl group in the target compound may enhance solubility via protonation at physiological pH, a feature absent in analogs with methoxyphenyl () or unsubstituted phenyl groups (). The ethyl linker between the phenylpiperazine and acetamide groups likely provides conformational flexibility, critical for receptor interactions.

Q & A

Q. Yield optimization :

  • Temperature control : Maintain −40°C to −20°C during sensitive steps (e.g., triflate-mediated couplings) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates ≥95% purity .

Basic: What analytical techniques are recommended for confirming molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic and piperazine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at ~550–600 Da) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect trace impurities .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) of analogs?

Q. Methodology :

  • Core modifications : Synthesize derivatives with variations in:
    • Phenoxy group : Replace 3-methoxy with 4-fluoro or 3,4-dimethoxy to assess electronic effects .
    • Piperazine substituents : Test 4-phenyl vs. 4-fluorophenyl for steric/electronic impacts on receptor binding .
  • Biological assays :
    • In vitro binding : Screen analogs against serotonin/dopamine receptors (IC50 via radioligand displacement) .
    • Functional assays : Measure cAMP modulation in HEK293 cells expressing target GPCRs .
      Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Advanced: What strategies address low yields in the final coupling step during synthesis?

Q. Key challenges :

  • Steric hindrance from the dimethylamino-phenyl group reduces nucleophilic reactivity .
    Solutions :
  • Activation : Pre-activate the carboxylic acid with CDI (1,1'-carbonyldiimidazole) to enhance electrophilicity .
  • Solvent optimization : Use DMF or DMSO to improve solubility of bulky intermediates .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
    Case study : Analogous syntheses achieved 45–57% yields via iterative optimization of coupling reagents and stoichiometry .

Advanced: How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

Q. Experimental design :

  • Animal models : Administer the compound (oral/i.v.) to Sprague-Dawley rats (n=6/group) and collect plasma at 0.5–24 h post-dose .
  • LC-MS/MS analysis : Quantify parent compound and metabolites using MRM transitions specific to the molecular ion .
    Key parameters :
  • Bioavailability (F%) : Compare AUC₀–∞ (oral vs. i.v.) to determine absorption efficiency.
  • Metabolic pathways : Identify O-demethylation (via CYP2D6) or piperazine N-oxidation using liver microsomes .
    Troubleshooting : Co-administer CYP inhibitors (e.g., quinidine) to assess enzyme-specific metabolism .

Advanced: How can computational modeling predict off-target interactions of this compound?

Q. Methods :

  • Docking simulations : Use AutoDock Vina to screen against the human kinome or GPCRome. Prioritize targets with Glide scores ≤ −8 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) at serotonin 5-HT1A or dopamine D2 receptors .
    Validation : Compare predictions with experimental data from radioligand assays to refine force field parameters .

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